molecular formula C10H15O2P B8701317 4-Phenylbutylphosphonous acid

4-Phenylbutylphosphonous acid

Cat. No. B8701317
M. Wt: 198.20 g/mol
InChI Key: ZJLCWRUFLIMZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbutylphosphonous acid is a useful research compound. Its molecular formula is C10H15O2P and its molecular weight is 198.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylbutylphosphonous acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylbutylphosphonous acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Phenylbutylphosphonous acid

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

4-phenylbutylphosphonous acid

InChI

InChI=1S/C10H15O2P/c11-13(12)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

ZJLCWRUFLIMZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCP(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 30 wt % aqueous solution of hypophosphorous acid (41.8 ml, 0.19 moles) in acetonitrile (100 ml) was added 4-phenyl-1-butene (5 gm, 0.038 moles) and sodium persulfate (1.8 gm, 0.00756 moles). To the stirred mixture triethylamine was added and the pH of the reaction mixture was adjusted to 6.5±0.5. The reaction mixture was heated at 77° C. for 15 minutes for the reaction to be complete. Acetonitrile was distilled off at 40° C. under vacuum and the reaction mixture was diluted with water (20 ml). The pH of the mixture was adjusted to 8.5 with 50% aqueous sodium hydroxide followed by acidification to a pH of 5.0±0.2. The aqueous medium was extracted with dichloromethane (20 ml) and kept aside. The pH of the aqueous layer was adjusted to 1-1.5 using conc. H2SO4 and reextracted with dichloromethane (2×20 ml). The total organic layers were combined, dried over anhydrous sodium sulfate and the solvent distilled off to yield 6.6 gm (88.0%) of the title compound as an oil, having a purity 97.6%.
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Yield
88%

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